Allopregnanolone-d4
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Overview
Description
Allopregnanolone-d4 is a deuterated form of allopregnanolone, a naturally occurring neurosteroid derived from progesterone. Allopregnanolone is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties . This compound is used in scientific research to study the pharmacokinetics and metabolism of allopregnanolone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
Mechanism of Action
Target of Action
Allopregnanolone-d4, a 3α,5α- progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in mediating inhibitory effects in the central nervous system .
Mode of Action
This compound acts as a potent allosteric modulator of the GABA A receptor . It enhances the effects of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system . This compound’s mechanism of action includes activation of mainly extrasynaptically-expressed GABA A receptors . The GABA A receptor offers two residues for neurosteroid action; one is located between α and β subunits, and the second is a cavity on α subunits .
Biochemical Pathways
The synthesis of this compound depends on progesterone availability in steroidogenic cells . The first rate-limiting step of progesterone synthesis is the transport of cholesterol from the endoplasmic reticulum or the cytoplasm to the outer mitochondrial membrane, and then to the inner mitochondrial membrane . Two enzymes—5α-dihydroprogesterone and 5α-reductase—convert progesterone to allopregnanolone . Based on immunohistochemical studies in rodents, the activity of 5α-reductase is considered the rate-limiting step in the formation of allopregnanolone .
Pharmacokinetics
Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels (3-fold brain/plasma ratios) at 5 minutes were sufficient to activate neuroregenerative responses at sub-sedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at C max at 30 minutes .
Result of Action
This compound has physiological and neuroprotective effects . It induces cell proliferation and migration of neural and glial cells . It also promotes neurodevelopment in different vertebrates like rodents and sheep . Moreover, it has anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the levels of this neuroactive steroid, as well as its effects, are sex-dimorphic, suggesting a possible gender medicine based on this neuroactive steroid for neurological disorders . This compound presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug .
Biochemical Analysis
Biochemical Properties
Allopregnanolone-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of this compound from progesterone begins with the reduction of progesterone to 5-Dihydroprogesterone (5-DHP) by the 5-reductase enzymes . This process involves enzymes expressed in both classical and nonclassical steroidogenic tissues .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce cell proliferation and migration, critical processes involved in cancer progression .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound significantly improved symptoms within hours of administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound dose-dependently worsened grooming stereotypies and deficits in partially CIN-depleted males .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 5α-reductase type I (5α-RI) and 3α-hydroxysteroid dehydrogenase (3α-HSD), which are crucial for its synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been observed that intranasal administration of this compound led to a rapid increase in brain this compound with a Tmax of 5 min after initiation of the intranasal delivery .
Subcellular Localization
Current studies suggest that this compound and its biosynthetic enzymes are expressed in glutamatergic neurons in cortex, hippocampus and basolateral amygdala, and in long-projecting GABAergic neurons in reticulus thalamic nucleus, striatum, central amygdala, and cerebellum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allopregnanolone-d4 involves the incorporation of deuterium atoms into the allopregnanolone molecule. One common method is the reduction of deuterated progesterone using deuterated reducing agents. The process typically involves the following steps:
Reduction of Deuterated Progesterone: Deuterated progesterone is reduced using deuterated sodium borohydride (NaBD4) or lithium aluminum deuteride (LiAlD4) to produce deuterated 5α-dihydroprogesterone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Allopregnanolone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated 5α-dihydroprogesterone.
Reduction: It can be reduced to form deuterated pregnanolone.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include deuterated chromium trioxide (CrO3) and deuterated pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as deuterated sodium borohydride (NaBD4) and lithium aluminum deuteride (LiAlD4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products
Oxidation: Deuterated 5α-dihydroprogesterone.
Reduction: Deuterated pregnanolone.
Substitution: Hydrogen-substituted allopregnanolone.
Scientific Research Applications
Allopregnanolone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of allopregnanolone in the body.
Neuropharmacology: Investigates the effects of allopregnanolone on the central nervous system, including its anxiolytic and anticonvulsant properties.
Endocrinology: Studies the role of neurosteroids in hormonal regulation and their impact on mood disorders.
Cancer Research: Explores the potential anti-cancer properties of allopregnanolone and its derivatives .
Comparison with Similar Compounds
Allopregnanolone-d4 is compared with other similar compounds, including:
Pregnanolone: Another neurosteroid with similar GABA-A receptor modulatory effects but differs in its metabolic pathway.
Brexanolone: A synthetic form of allopregnanolone used clinically for postpartum depression.
Ganaxolone: A synthetic analog of allopregnanolone with enhanced bioavailability and stability
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of allopregnanolone is crucial .
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-AGXWJZRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.